LogP and Lipophilicity Comparison: 3-Bromo-N-ethylaniline vs. 3-Bromoaniline
3-Bromo-N-ethylaniline exhibits significantly higher lipophilicity compared to its non-alkylated analog 3-bromoaniline, as indicated by computed partition coefficients. The N-ethyl group increases the compound's calculated logP by over one unit, which is a substantial change for predicting passive membrane permeability and overall pharmacokinetic behavior in drug discovery programs . While direct experimental logP data is not available for both, the computed XLogP3 for 3-Bromo-N-ethylaniline is 3.0 . In contrast, the predicted logP for 3-bromoaniline is approximately 1.96 . This difference of 1.04 log units translates to a ~11-fold higher predicted partition into a lipid phase for the target compound.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 3-bromoaniline, predicted logP ≈ 1.96 |
| Quantified Difference | ΔlogP ≈ +1.04 |
| Conditions | Computational prediction; XLogP3 for target, predicted value for comparator |
Why This Matters
A 1-unit difference in logP significantly alters a molecule's behavior in biological assays and its suitability as a lead-like fragment, making the target compound preferable for projects requiring higher lipophilicity.
